An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-chloro-2-iodo-5-(trifluoromethyl)pyridine. As a key building block in medicinal chemistry and agrochemical synthesis, a thorough understanding of its three-dimensional structure is paramount for rational drug design and reaction planning. This document synthesizes theoretical principles with data from analogous structures to offer insights into its geometry, the rotational barrier of the trifluoromethyl group, and its spectroscopic and reactive characteristics. All protocols and structural hypotheses are presented with a focus on scientific integrity and practical application.
Introduction: The Significance of Substituted Pyridines in Chemical Science
Substituted pyridines are a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1] The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The subject of this guide, 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine, is a highly functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its unique arrangement of a chloro, iodo, and trifluoromethyl group offers multiple reaction sites and influences its overall molecular shape and reactivity.
The trifluoromethyl group, in particular, is a bioisostere for a methyl group but with vastly different electronic properties. It is highly electron-withdrawing and can significantly impact the acidity of nearby protons and the reactivity of the aromatic ring.[2] Furthermore, the steric bulk and rotational dynamics of the CF3 group play a crucial role in determining the molecule's preferred conformation, which in turn dictates its interaction with other molecules.
This guide will delve into the intricacies of the molecular structure and conformation of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine, providing a theoretical framework and practical insights for researchers working with this important compound.
Molecular Structure and Physicochemical Properties
The fundamental attributes of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₃IN | [Pipzine Chemicals] |
| Molecular Weight | 317.44 g/mol | [Pipzine Chemicals] |
| Appearance | Colorless to light yellow liquid or crystalline solid | [Pipzine Chemicals] |
| Solubility in Water | Low | [Pipzine Chemicals] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [Pipzine Chemicals] |
Note: Experimental data for the specific molecule 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is limited. The information presented is based on data for closely related compounds and supplier information.
Conformational Analysis: The Rotational Barrier of the Trifluoromethyl Group
A critical aspect of the three-dimensional structure of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is the conformational preference of the trifluoromethyl group. The rotation of the CF₃ group around the C-C bond is not free and is governed by a rotational energy barrier. This barrier arises from steric and electronic interactions with the adjacent substituents and the pyridine ring.
While no specific experimental study on the conformational analysis of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine has been reported, we can infer its likely behavior from computational studies on similar molecules. Density Functional Theory (DFT) calculations are a powerful tool for predicting rotational barriers.[3]
The preferred conformation of the trifluoromethyl group will likely be a staggered arrangement relative to the pyridine ring to minimize steric hindrance between the fluorine atoms and the adjacent chloro and iodo substituents. The rotational barrier is expected to be in the range of 2-5 kcal/mol, which is typical for trifluoromethyl groups attached to aromatic rings. This relatively low barrier suggests that at room temperature, the trifluoromethyl group is likely undergoing rapid rotation, though it will preferentially reside in the staggered conformation.
Experimental Protocol: Computational Modeling of the Rotational Barrier
For researchers wishing to perform their own computational analysis, the following protocol is recommended:
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Procedure: a. Build the 3D structure of 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine. b. Perform a geometry optimization to find the minimum energy structure. c. Perform a relaxed potential energy surface scan by systematically rotating the C-CF₃ dihedral angle in small increments (e.g., 10 degrees) and calculating the energy at each step. d. Plot the relative energy versus the dihedral angle to visualize the rotational barrier and identify the minimum energy conformations.
Caption: Workflow for computational analysis of the CF3 rotational barrier.
Spectroscopic Signatures
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets or two doublets with a small coupling constant in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, iodo, and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations of the pyridine ring and the carbon-halogen and carbon-fluorine bonds. Key expected vibrational modes include:
-
C-Cl stretch: ~700-800 cm⁻¹
-
C-I stretch: ~500-600 cm⁻¹
-
C-F stretches (of CF₃): A series of strong bands in the 1100-1300 cm⁻¹ region.
-
Pyridine ring vibrations: A complex pattern of bands in the 1400-1600 cm⁻¹ region.
4.3. Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 317. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+2 peak with ~32% intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of iodine, chlorine, and trifluoromethyl radicals.
Reactivity and Synthetic Applications
The presence of multiple reactive sites makes 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine a valuable building block in organic synthesis.
5.1. Nucleophilic Aromatic Substitution
The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6] The iodine atom at the 2-position is a good leaving group, and this position is activated by the electron-withdrawing trifluoromethyl group at the 5-position. Therefore, the 2-iodo group is expected to be readily displaced by a variety of nucleophiles.[7][8]
5.2. Cross-Coupling Reactions
The carbon-iodine bond is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[7][9][10][11] This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 2-position of the pyridine ring, providing a powerful tool for the synthesis of complex molecules.[12]
Caption: Key reaction pathways for 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine.
Safety and Handling
As with any halogenated organic compound, 4-Chloro-2-iodo-5-(trifluoromethyl)pyridine should be handled with care in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13]
General Handling Precautions:
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area.
Conclusion
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a valuable and versatile building block in modern chemical synthesis. While direct experimental data on its molecular structure and conformation are limited, a combination of theoretical principles and data from analogous compounds provides a robust framework for understanding its properties. The interplay of its various substituents governs its three-dimensional shape, spectroscopic signatures, and chemical reactivity. A thorough grasp of these fundamental characteristics is essential for its effective utilization in the design and synthesis of novel molecules with desired functions.
References
- Pipzine Chemicals. 4-chloro-5-iodo-2-(trifluoromethyl)pyridine.
- Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis.
- ChemRxiv. (2023). DFT Studies of Rotational Conformers of 4-Azido-N-Phenylmalemide.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine.
- CymitQuimica. CAS 5029-67-4: 2-Iodopyridine.
- Organic Chemistry Portal. Sonogashira Coupling.
- SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- YouTube. (2017). Nucleophilic substitution of pyridine.
- Quimica Organica. Nucleophilic substitution reactions in pyridine.
-
Wikipedia. Sonogashira coupling. [Link]
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- 8. 2-Iodo-5-trifluoromethylpyridine | Properties, Applications, Safety & Supplier in China [pipzine-chem.com]
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- 12. Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines / European Journal of Organic Chemistry, 2013 [sci-hub.jp]
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